N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide
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Overview
Description
N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzylidene moiety, which is further linked to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide typically involves the condensation reaction between 4-trifluoromethylbenzaldehyde and benzenesulfonamide. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product. Commonly used catalysts include acidic or basic catalysts, and the reaction is usually performed at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and sustainability of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzyl derivatives .
Scientific Research Applications
N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Trifluoromethyl-benzylidene)-2-thiophenecarbohydrazide
- 4-Benzyl-N-(4-(trifluoromethyl)benzylidene)-1-piperazinamines
Uniqueness
N-(4-Trifluoromethyl-benzylidene)-benzenesulfonamide is unique due to its specific combination of a trifluoromethyl group and a benzenesulfonamide structure. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can be advantageous in various applications compared to similar compounds .
Properties
Molecular Formula |
C14H10F3NO2S |
---|---|
Molecular Weight |
313.30 g/mol |
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H10F3NO2S/c15-14(16,17)12-8-6-11(7-9-12)10-18-21(19,20)13-4-2-1-3-5-13/h1-10H |
InChI Key |
AGOLUPJVUZPQOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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